molecular formula C19H21FN2O5S B11127287 N-(4-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

N-(4-Fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

Cat. No.: B11127287
M. Wt: 408.4 g/mol
InChI Key: YALKRJOXEBIWLN-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorophenyl group, a morpholine sulfonyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-methyl-4-(morpholine-4-sulfonyl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetamide intermediate.

    Introduction of the Fluorophenyl Group: The intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity by binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other amides and sulfonyl-containing compounds, such as:

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H21FN2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C19H21FN2O5S/c1-14-12-17(28(24,25)22-8-10-26-11-9-22)6-7-18(14)27-13-19(23)21-16-4-2-15(20)3-5-16/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

YALKRJOXEBIWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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